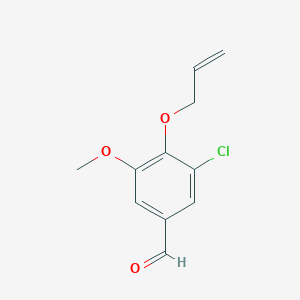

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde

Description

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: an allyloxy group at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 5-position of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

3-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTUEFQOQGLKHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387653 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428479-97-4 | |

| Record name | 4-(ALLYLOXY)-3-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 3-chloro-5-methoxybenzaldehyde.

Allylation: The allylation of 3-chloro-5-methoxybenzaldehyde is carried out using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: 4-(Allyloxy)-3-chloro-5-methoxybenzoic acid.

Reduction: 4-(Allyloxy)-3-chloro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde serves as a versatile intermediate in the synthesis of more complex organic molecules. It can be utilized in reactions such as:

- Claisen-Schmidt Condensation : This reaction allows the formation of chalcone derivatives, which are important in various applications including pharmaceuticals .

- Functionalization Reactions : The presence of the allyloxy and chloro groups facilitates further functionalization, making it suitable for synthesizing diverse chemical entities.

Research has indicated that derivatives of this compound exhibit various biological activities:

- Antimicrobial Properties : Studies show that related compounds demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antibacterial agents .

- Anticancer Activity : Preliminary research indicates that this compound may induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as NF-κB and MAPK .

Medicinal Chemistry

The compound is being investigated for its potential as a lead compound in drug development:

- Drug Development : Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Antimicrobial Activity

A study highlighted that derivatives of the compound exhibited significant inhibition against various microbial strains:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

These findings suggest that modifications to the structure could enhance antimicrobial efficacy .

Antioxidant Activity

Research on structurally related compounds has shown strong antioxidant properties attributed to their ability to scavenge free radicals. This suggests that this compound may also possess similar antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Compounds with similar structures have been found to enhance neurotransmitter levels in the brain, indicating potential neuroprotective benefits. This aspect is particularly relevant for exploring treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, depending on its specific derivatives and modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde with six structurally related benzaldehyde derivatives, focusing on substituent effects, synthesis challenges, and applications.

Substituent Variations and Molecular Properties

*Calculated based on molecular formula.

Physical and Spectral Data

- Melting Points :

- Spectroscopic Features :

- IR spectra of benzaldehyde derivatives typically show strong C=O stretches near 1700 cm⁻¹. Allyloxy groups may introduce additional C-O and C=C stretches (~1250 cm⁻¹ and 1640 cm⁻¹, respectively) .

Biological Activity

4-(Allyloxy)-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of approximately 226.66 g/mol. This compound features a benzaldehyde functional group, characterized by a carbonyl group (C=O) directly attached to a benzene ring. Its unique structure, which includes allyloxy and methoxy groups, enhances its chemical reactivity and potential biological activity.

The synthesis of this compound can be achieved through various synthetic routes, including the metal-free synthesis of carbamoylated chroman-4-ones via cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. The compound's reactivity is attributed to its functional groups, which facilitate diverse chemical reactions, such as oxidation and substitution .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various pathogens.

- Antioxidant Properties : Similar compounds have shown potential in reducing oxidative stress.

- Enzyme Inhibition : Interaction studies indicate potential binding affinities with enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease research .

The biological activity of this compound can be explained through its interactions with specific molecular targets. For instance, its ability to inhibit AChE could make it a candidate for further investigation in treating Alzheimer's disease. Molecular docking studies have been conducted to elucidate the binding interactions with AChE, revealing stable interactions within several pocket domains of the enzyme .

Case Studies and Research Findings

- Antimicrobial Activity : A study on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

- Antioxidant Activity : Compounds structurally related to this compound have been shown to exhibit strong antioxidant activity, which may be attributed to their ability to scavenge free radicals .

- Neuroprotective Effects : Research has indicated that compounds with similar structures can enhance neurotransmitter levels in the brain, potentially offering neuroprotective benefits .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | Hydroxyl group instead of allyloxy | Exhibits strong antioxidant activity |

| 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde | Bromine instead of chlorine | Potentially more reactive due to bromine |

| 3-Chloro-2-hydroxybenzaldehyde | Different positioning of hydroxyl | Displays distinct biological activity |

| 2-Chloro-3-hydroxybenzaldehyde | Different chlorination site | Varies in reactivity compared to target |

| 3,5-Dichloro-4-hydroxybenzaldehyde | Additional chlorine substituent | Enhanced reactivity and potential toxicity |

Q & A

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.